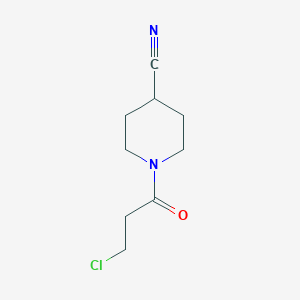
1-(3-Chloropropanoyl)piperidine-4-carbonitrile
Descripción general
Descripción
1-(3-Chloropropanoyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C10H14ClN2O. It is related to piperidine, an organic compound that is a six-membered ring containing five methylene bridges and one amine bridge .
Chemical Reactions Analysis
While specific chemical reactions involving 1-(3-Chloropropanoyl)piperidine-4-carbonitrile are not detailed in the search results, related compounds such as 1-Piperidinecarbonitrile have been used in various reactions. For example, it has been used in cycloaddition reactions, ring-expansion reactions of tungsten complexes, N-CN bond cleavage, Retro-Diels-Alder reactions, regioselective electrochemical α-methoxylation, and the synthesis of de-O-chloroacetylation reagents .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Intermediate Compounds
1-(3-Chloropropanoyl)piperidine-4-carbonitrile is involved in synthetic methodologies, serving as a precursor or an intermediate for various compounds. For example, it's been utilized in the preparation of 1-azabicyclo compounds through alkylation, hydrogenation, and cyclization steps (Svoboda & Paleček, 1995). Moreover, its derivatives have been used in one-pot synthesis methods to produce compounds like 2-aminopyrimidinones, showcasing its role in facilitating efficient synthetic routes and self-assembly processes (Bararjanian et al., 2010).
Structural and Medicinal Chemistry
Compounds derived from 1-(3-Chloropropanoyl)piperidine-4-carbonitrile exhibit a range of biological activities and structural characteristics. They've been synthesized and evaluated for their antimicrobial activities, with some showing promising results in comparison to standard antimicrobial agents (Okasha et al., 2022). Furthermore, these derivatives have been explored for their antiproliferative activities against various cancer cell lines, indicating their potential in cancer research and therapy (El-Sayed et al., 2014).
Safety and Hazards
While specific safety and hazard information for 1-(3-Chloropropanoyl)piperidine-4-carbonitrile is not available in the search results, related compounds such as 1-Piperidinecarbonitrile have associated hazards. For example, it is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .
Mecanismo De Acción
Mode of Action
- , the core moiety of this compound, has been associated with anticancer effects. It activates signaling pathways such as NF-κB and PI3k/Akt, which play crucial roles in cancer progression. These pathways regulate processes like cell survival, proliferation, and apoptosis . , another alkaloid extracted from black pepper, also exhibits anticancer potential. It activates the caspase-3-dependent apoptotic pathway and suppresses phosphorylated STAT-3 in prostate cancer cells .
Propiedades
IUPAC Name |
1-(3-chloropropanoyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c10-4-1-9(13)12-5-2-8(7-11)3-6-12/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNQDYUUBUVKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloropropanoyl)piperidine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-(3-Aminopyridin-2-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478950.png)
![2-Chloro-1-(8-(methoxymethyl)-6-azaspiro[3.4]octan-6-yl)ethan-1-one](/img/structure/B1478951.png)
![2-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B1478952.png)
![8-(Methoxymethyl)-6-azaspiro[3.4]octane](/img/structure/B1478953.png)
![5-glycyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478954.png)
![2-Chloro-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)butan-1-one](/img/structure/B1478959.png)
![8-(Hydroxymethyl)-6-prolyl-6-azaspiro[3.4]octane](/img/structure/B1478960.png)
![2-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478962.png)
![3-amino-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one](/img/structure/B1478963.png)
![2-(methylamino)-1-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-one](/img/structure/B1478965.png)
![2-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)acetic acid](/img/structure/B1478966.png)
![3-amino-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478967.png)
![2-azido-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)ethan-1-one](/img/structure/B1478969.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)propanoic acid](/img/structure/B1478970.png)